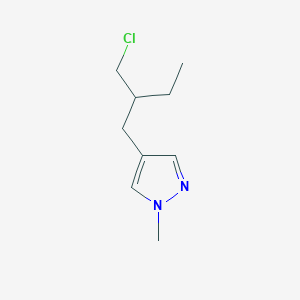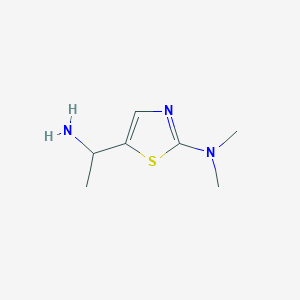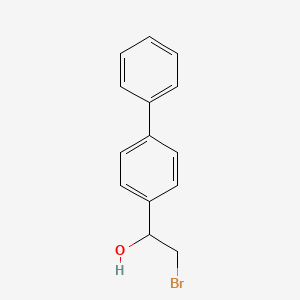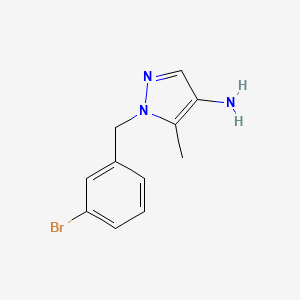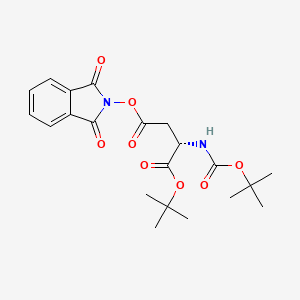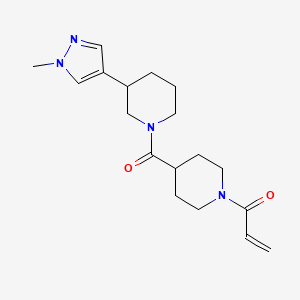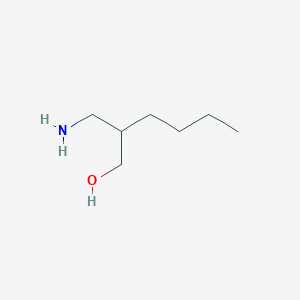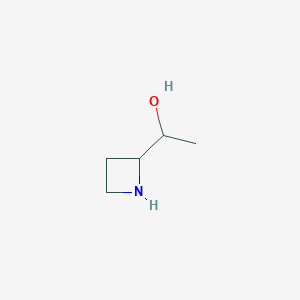![molecular formula C8H15NO B13563689 {6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
{6-Aminospiro[3.3]heptan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Aminospiro[3.3]heptan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {6-Aminospiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic ring followed by the introduction of the amino and hydroxyl functional groups. One common method involves the cyclization of a suitable precursor, such as a dihaloalkane, followed by nucleophilic substitution reactions to introduce the amino and hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, {6-Aminospiro[3.3]heptan-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spirocyclic structure can mimic certain natural products, making it a valuable tool in biochemical studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mecanismo De Acción
The mechanism of action of {6-Aminospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
- {2-Amino-6-methoxyspiro[3.3]heptan-2-yl}methanol
- {6-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride
Comparison: Compared to similar compounds, this compound stands out due to its specific functional groups and the unique reactivity they impart. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its spirocyclic structure provides a rigid framework that can enhance the stability and specificity of its interactions with biological targets.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(2-aminospiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C8H15NO/c9-7-3-8(4-7)1-6(2-8)5-10/h6-7,10H,1-5,9H2 |
Clave InChI |
AGYDBYLANJUDTN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




